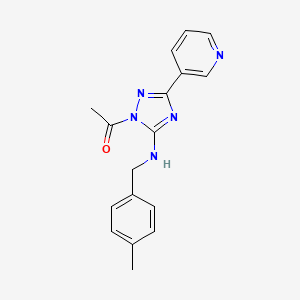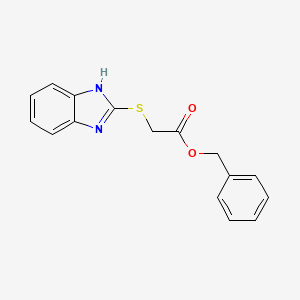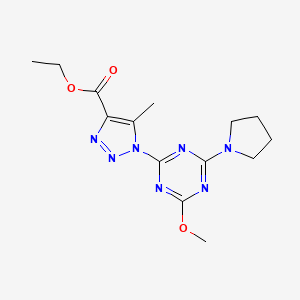![molecular formula C17H11NO5 B5592035 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H11NO5 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.06372245 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from 2-oxo-2H-chromen-3-yl, including 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans, suggesting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis of Novel Compounds
These derivatives have been utilized in the synthesis of novel chemical structures. For instance, efficient and convenient synthesis methods have been developed for heteroatom-containing polycyclic aromatic hydrocarbons using 2-oxo-2H-chromen derivatives (Pratap & Ram, 2009). Additionally, their use in creating new derivatives with varying antibacterial activities has been explored, further demonstrating their versatility in chemical synthesis (Behrami, 2018).
Green Chemistry Applications
In the context of green chemistry, these compounds have been used to develop environmentally benign synthesis methods. For example, a water-catalyzed, waste-free process for creating 2-amino-chromenes highlights the potential for eco-friendly chemical processes (Solhy et al., 2010).
Anticancer Potential
Some derivatives have shown promise in anticancer research. Indole-coumarin hybrids, including 2-oxo-2H-chromen derivatives, have demonstrated potential anticancer effects, particularly against human breast adenocarcinoma, making them candidates for novel anticancer drug entities (Kamath et al., 2015).
Catalysis in Chemical Synthesis
These derivatives have also found applications in catalysis. For example, metal–organic frameworks containing amino-functionalized benzoic acid derivatives have been used as catalysts in the synthesis of tetrahydro-chromenes, illustrating their utility in catalytic applications (Safarifard, Beheshti, & Morsali, 2015).
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mécanisme D'action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been explored for activities including antibacterial, antifungal, anticancer, anti-HIV, and anti-inflammatory effects .
Mode of Action
Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential . They have the ability to inhibit oxidative stress, which is a prime mechanism in the treatment of several disease conditions .
Biochemical Pathways
It’s known that the biological actions exhibited by chalcones, which this compound is a part of, are owed to their antioxidant potential . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Result of Action
It’s known that coumarin-chalcone hybrid molecules have significant antioxidant potential . Antioxidants can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Propriétés
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUQGVITRNPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)


![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)
![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)
